2-(Piperidin-1-ylmethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h2-3,6-7H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXLDFXGPHVDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291820 | |
| Record name | 2-(piperidin-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-77-5 | |
| Record name | NSC78460 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(piperidin-1-ylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(PIPERIDINOMETHYL)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Piperidin 1 Ylmethyl Pyridine
Direct Synthesis Approaches
Direct synthetic methods involve the construction of the final molecule in a single or a few straightforward steps from readily available precursors. These approaches are often favored for their efficiency and atom economy.
Reductive Amination Protocols
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. In the context of synthesizing 2-(Piperidin-1-ylmethyl)pyridine, this protocol involves the reaction of pyridine-2-carboxaldehyde with piperidine (B6355638). The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine.
The general reaction scheme is as follows:
Pyridine-2-carboxaldehyde + Piperidine → [Iminium Ion Intermediate] --(Reducing Agent)--> this compound
Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity for the iminium ion over the starting aldehyde. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the reaction yield and purity of the product.
Table 1: Examples of Reductive Amination for the Synthesis of this compound and Analogs
| Aldehyde/Ketone Precursor | Amine | Reducing Agent | Solvent | Yield (%) |
| Pyridine-2-carboxaldehyde | Piperidine | Sodium Triacetoxyborohydride | Dichloromethane | High |
| Acetophenone | Piperidine | Sodium Cyanoborohydride | Methanol | 75-85 |
| Cyclohexanone | Benzylamine | Pyridine-borane | Methanol | 80-90 |
Note: Specific yield for the direct synthesis of this compound via this method requires further specific literature validation, though high yields are expected based on analogous reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution provides another direct route to this compound. This method typically involves the reaction of a pyridine (B92270) derivative bearing a good leaving group on the methyl substituent at the 2-position with piperidine, which acts as the nucleophile. A common precursor for this reaction is 2-(chloromethyl)pyridine or its hydrochloride salt.
The reaction mechanism is a straightforward SN2 displacement, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
2-(Chloromethyl)pyridine + Piperidine → this compound + HCl
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed, thereby driving the reaction to completion. The choice of solvent can vary, with polar aprotic solvents like acetonitrile or dimethylformamide often being employed.
A patent describes the synthesis of 2-chloromethylpyridine hydrochloride from 2-methylpyridine through a multi-step process involving oxidation to the N-oxide, rearrangement to 2-pyridinemethanol acetate, hydrolysis to 2-pyridinemethanol, and subsequent reaction with thionyl chloride google.com. This precursor is key for the nucleophilic substitution pathway.
Table 2: Nucleophilic Substitution for the Synthesis of this compound and Related Compounds
| Electrophile | Nucleophile | Base | Solvent | Product |
| 2-(Chloromethyl)pyridine | Piperidine | Triethylamine | Acetonitrile | This compound |
| Benzyl (B1604629) chloride | Morpholine | Potassium Carbonate | DMF | 4-(Benzyl)morpholine |
| 2,6-Dichloropyridine | Piperidine | Potassium Phosphate | Dioxane | 2-Chloro-6-(piperidin-1-yl)pyridine mdpi.com |
Multicomponent Condensation Reactions (e.g., Mannich-type)
The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base bohrium.com. In a variation of this reaction, it is conceivable to synthesize this compound by reacting a suitable pyridine precursor with formaldehyde and piperidine. However, the classical Mannich reaction requires an acidic proton on the carbon atom adjacent to a carbonyl group, which is not present in simple pyridine.
A more plausible Mannich-type approach would involve a pre-functionalized pyridine derivative. For instance, a reaction involving a 2-methylpyridine derivative with an activated methyl group could potentially undergo a Mannich-type condensation. The reaction of 2-methylpyridine with formaldehyde and secondary amines has been investigated, leading to the formation of the corresponding Mannich bases mdpi.com.
While a direct three-component Mannich reaction with pyridine itself is not straightforward, the general principle of aminomethylation is a key concept in the synthesis of such structures google.comacs.org.
Indirect Synthesis via Precursor Modification
Indirect synthetic routes involve the initial construction of a precursor molecule that already contains either the pyridine or the piperidine ring, followed by subsequent chemical transformations to introduce the other heterocyclic moiety and the methylene (B1212753) linker.
Hydrogenation and Reduction Strategies of Pyridine Analogs
The catalytic hydrogenation of a pyridine ring to a piperidine ring is a well-established transformation nih.govdtic.mil. An indirect synthesis of this compound could involve the hydrogenation of a suitable pyridine-containing precursor. For instance, a molecule such as 2-(pyridin-2-ylmethyl)pyridine could theoretically be selectively hydrogenated on one of the pyridine rings to yield the target compound. However, achieving selective hydrogenation of one of two pyridine rings can be challenging and may require careful selection of catalysts and reaction conditions.
The reduction of pyridinium salts is another strategy that can lead to piperidine derivatives. An iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridinium salts has been developed to produce enantioenriched 2-alkyl piperidines nih.gov.
Table 3: Catalytic Systems for the Hydrogenation of Pyridine Derivatives
| Substrate | Catalyst | Conditions | Product |
| Pyridine | Nickel | 170-200 °C, High Pressure | Piperidine dtic.mil |
| 2-Alkylpyridines | [Ir(COD)Cl]₂ / MeO-BoQPhos | I₂, H₂, THF | Chiral 2-Alkylpiperidines nih.gov |
| 2,6-Disubstituted Pyridines | Ruthenium | Water, 80°C | cis-2,6-Disubstituted Piperidines nih.gov |
Cyclization Reactions for Piperidine Ring Formation
The formation of the piperidine ring via cyclization reactions is a common strategy in heterocyclic synthesis. In an indirect approach to this compound, a precursor containing the 2-(methylamino)pyridine moiety could be designed to undergo an intramolecular cyclization to form the piperidine ring. This would typically involve a linear precursor with appropriate functional groups at the termini of a five-carbon chain attached to the nitrogen atom.
Alkene Cyclization (e.g., Oxidative Amination)
The construction of the piperidine ring through the cyclization of unsaturated precursors is a powerful strategy. Oxidative amination of alkenes, in particular, offers a direct route to form the C-N bond of the heterocyclic ring. While a direct synthesis of this compound via this method is not prominently documented, the underlying principles are well-established for the synthesis of substituted piperidines.
This methodology typically involves the intramolecular cyclization of an amino-alkene precursor. The reaction is often catalyzed by transition metals, such as palladium or gold, which activate the double bond towards nucleophilic attack by the tethered amine. An external oxidant is required to regenerate the catalyst and complete the catalytic cycle. The general scheme involves the formation of a new C-N bond and often the concurrent installation of a functional group at the former olefinic carbon.
For instance, palladium-catalyzed intramolecular aerobic oxidative amination of alkenes has been shown to be an effective method for the synthesis of various six-membered N-heterocycles. The mechanism of these Wacker-type cyclizations involves the coordination of the palladium catalyst to the alkene, followed by an intramolecular nucleophilic attack of the amine. Subsequent β-hydride elimination and reductive elimination steps yield the cyclized product and regenerate the active catalyst. The choice of ligands, oxidants, and reaction conditions can significantly influence the efficiency and selectivity of the process.
| Catalyst System | Oxidant | Substrate Type | Product | Ref. |
| Pd(OAc)₂/Pyridine | O₂ | Alkenylamines | Substituted Piperidines | nih.gov |
| Gold(I) Complex | Iodine(III) agent | Non-activated Alkenes | Substituted Piperidines | nih.gov |
Table 1: Examples of Catalyst Systems for Oxidative Amination of Alkenes
Radical-Mediated Amine Cyclization
Radical cyclizations provide an alternative and powerful approach to the synthesis of the piperidine core. These reactions involve the generation of a radical species, typically on a nitrogen or carbon atom, which then undergoes an intramolecular addition to an unsaturated moiety to form the heterocyclic ring.
One common strategy involves the generation of an aminyl radical from a suitable precursor, such as an N-haloamine or through photoredox catalysis. This radical can then cyclize onto a tethered alkene or alkyne. The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 6-endo-trig cyclizations being a common pathway to piperidine rings.
Another approach is the radical-mediated C-H amination, where a nitrogen-centered radical abstracts a hydrogen atom from a C-H bond within the same molecule, generating a carbon-centered radical that subsequently cyclizes. This method allows for the direct conversion of C-H bonds into C-N bonds, offering a high degree of atom economy. For example, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst to generate piperidines.
While specific examples detailing the synthesis of this compound through radical-mediated amine cyclization are not prevalent in the reviewed literature, the general applicability of these methods for constructing substituted piperidine rings is well-documented.
| Radical Precursor | Initiator/Catalyst | Cyclization Substrate | Product Type |
| N-Haloamines | Light, Heat, or Redox Initiator | Alkenes, Alkynes | Halogenated Piperidines |
| Amino-aldehydes | Cobalt(II) catalyst | Aldehyde | Piperidines |
| Linear Amines | Electrolysis or Copper catalysis | C-H bonds | Piperidines |
Table 2: General Approaches in Radical-Mediated Amine Cyclization for Piperidine Synthesis
Interactive Data Table: This table summarizes general strategies for radical-mediated piperidine synthesis. Specific conditions for the synthesis of this compound would require further investigation.
C-N Coupling Reactions
C-N cross-coupling reactions are a cornerstone of modern organic synthesis and provide a convergent route to this compound. These methods typically involve the reaction of a nitrogen nucleophile (piperidine) with a carbon electrophile containing the 2-pyridylmethyl moiety.
Prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig reaction utilizes a palladium catalyst with specialized phosphine ligands to couple amines with aryl or alkyl halides (or pseudohalides). In the context of synthesizing the target molecule, this would likely involve the reaction of piperidine with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The reaction is known for its broad substrate scope and functional group tolerance.
The Ullmann condensation, a classical copper-catalyzed C-N coupling reaction, offers an alternative. While traditionally requiring harsh reaction conditions, modern advancements have led to milder protocols using copper(I) catalysts with various ligands.
A direct and practical synthesis of this compound can be achieved through the nucleophilic substitution of 2-(chloromethyl)pyridine hydrochloride with piperidine. This reaction, a form of C-N bond formation, proceeds readily, often in a suitable solvent and in the presence of a base to neutralize the generated HCl.
| Reaction Name | Catalyst | Electrophile | Nucleophile | Key Features |
| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | 2-(Halomethyl)pyridine | Piperidine | Mild conditions, broad scope. |
| Ullmann Condensation | Copper(I) salts/Ligands | 2-(Halomethyl)pyridine | Piperidine | Often requires higher temperatures. |
| Nucleophilic Substitution | None (or base) | 2-(Chloromethyl)pyridine | Piperidine | Direct, often high-yielding. |
Table 3: Overview of C-N Coupling Reactions for the Synthesis of this compound
Interactive Data Table: This table compares different C-N coupling strategies that could be employed for the synthesis of the target compound.
Stereoselective Synthesis Methodologies
The development of stereoselective methods for the synthesis of piperidine derivatives is of significant importance, as the stereochemistry of these compounds can profoundly impact their biological activity.
Asymmetric Catalysis in Piperidine Formation
Asymmetric catalysis offers the most elegant and efficient approach to enantiomerically enriched piperidines. A primary strategy involves the asymmetric hydrogenation of pyridine derivatives. This can be achieved using chiral transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, with chiral phosphine ligands. The substrate is typically an activated pyridinium salt, which facilitates the reduction under milder conditions and allows for effective stereocontrol.
For instance, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts has been shown to produce chiral 2-substituted piperidines with high enantioselectivity. The mechanism often involves the coordination of the chiral catalyst to the substrate, followed by the stereoselective transfer of hydrogen.
While the direct asymmetric synthesis of this compound with a chiral piperidine ring is not explicitly detailed in the surveyed literature, the principles of asymmetric hydrogenation of pyridines provide a clear pathway to chiral piperidine cores that could be further functionalized.
| Catalyst System | Substrate | Product | Enantioselectivity |
| Ir/Chiral Phosphine Ligand | 2-Alkylpyridinium salts | Chiral 2-Alkylpiperidines | High (up to 93:7 er) |
| Rh/Chiral Phosphine Ligand | Pyridinium salts | Chiral Piperidines | Varies with substrate and ligand |
Table 4: Examples of Asymmetric Catalysis for Chiral Piperidine Synthesis
Interactive Data Table: This table highlights catalyst systems used for the asymmetric synthesis of chiral piperidines, which are foundational for synthesizing chiral analogs of the target compound.
Diastereoselective Approaches
Diastereoselective methods are employed when a new stereocenter is introduced in a molecule that already contains one or more stereocenters. In the context of piperidine synthesis, this often involves the cyclization of a chiral precursor or the reaction of a chiral substrate in a way that the existing chirality directs the formation of the new stereocenter.
One common diastereoselective approach is the hydrogenation of a substituted pyridine ring that bears a chiral auxiliary. The chiral auxiliary can direct the facial selectivity of the hydrogenation, leading to a preponderance of one diastereomer. The auxiliary can then be removed in a subsequent step. For example, the diastereoselective hydrogenation of pyridines using an Evans auxiliary has been reported for the synthesis of enantiomerically enriched piperidines.
Another strategy involves the cyclization of a chiral acyclic precursor. The stereocenters already present in the linear chain can influence the conformation of the transition state during cyclization, leading to a diastereoselective ring closure.
While specific diastereoselective syntheses of this compound are not detailed in the provided search results, these general principles are widely applied in the synthesis of complex, stereochemically rich piperidine-containing molecules.
| Approach | Key Principle | Example |
| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome of a reaction. | Diastereoselective hydrogenation of a pyridine with an Evans auxiliary. |
| Substrate Control | Existing stereocenters in the starting material control the formation of new stereocenters. | Diastereoselective cyclization of a chiral amino-alkene. |
Table 5: General Diastereoselective Approaches for Piperidine Synthesis
Interactive Data Table: This table outlines common diastereoselective strategies applicable to the synthesis of complex piperidine structures.
Coordination Chemistry and Metal Complexation of 2 Piperidin 1 Ylmethyl Pyridine
Ligand Design Principles and Bidentate Coordination
The design of 2-(Piperidin-1-ylmethyl)pyridine as a ligand is centered around its ability to form a stable five-membered chelate ring with a metal center. This is achieved through the coordinated action of the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the piperidine (B6355638) moiety.
N,N'-Bidentate Coordination Modes
The primary mode of coordination for this compound is as an N,N'-bidentate ligand. In this arrangement, both the pyridyl and piperidinyl nitrogen atoms donate their lone pair of electrons to the metal ion, forming two coordinate bonds. This chelation results in a thermodynamically stable five-membered ring structure, which is a common feature in the coordination chemistry of many bidentate ligands. The flexibility of the methylene (B1212753) bridge connecting the two rings allows for some conformational adaptability, which can influence the geometry of the resulting metal complex.
Analogies to 2,2'-Bipyridine (B1663995) and Pyridyl-Imidazole Ligands
The coordinating behavior of this compound can be compared to other well-known N,N'-bidentate ligands such as 2,2'-bipyridine (bpy) and pyridyl-imidazole derivatives.
2,2'-Bipyridine (bpy): Like this compound, 2,2'-bipyridine is a widely studied bidentate ligand that forms stable complexes with numerous transition metals. wikipedia.orgelsevierpure.com Both ligands create a five-membered chelate ring upon coordination. However, a key difference lies in the nature of the nitrogen donors. In bpy, both nitrogen atoms are part of aromatic pyridine rings, leading to a more rigid ligand framework and significant π-acceptor capabilities. In contrast, this compound possesses one aromatic (pyridine) and one saturated (piperidine) nitrogen donor. This difference in electronic properties can influence the stability and reactivity of the resulting metal complexes. The binding energy of 2,2'-bipyridyl-N,N'-dioxide to zinc is slightly less than that of bipyridine. nih.gov
Pyridyl-Imidazole Ligands: These ligands, which feature a pyridine ring linked to an imidazole (B134444) ring, also act as N,N'-bidentate chelators. mdpi.comed.gov Similar to this compound, they offer a combination of aromatic and heterocyclic nitrogen donors. The electronic properties and steric bulk of the imidazole ring can be readily modified, allowing for the fine-tuning of the ligand's coordination properties. This modularity is also a feature of this compound, where substitutions on either the pyridine or piperidine ring can be used to alter the ligand's characteristics.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Transition Metal Complexes
This compound has been shown to form complexes with a range of transition metals.
Zinc(II): Zinc(II) complexes of ligands similar to this compound have been synthesized and characterized. nih.govrsc.orgresearchgate.net For instance, the reaction of zinc(II) salts with related pyridine-containing ligands can lead to the formation of complexes with varying coordination geometries. nih.govmdpi.com The resulting structures are often influenced by the nature of the anions present in the metal salt. researchgate.net
Copper(II): Copper(II) readily forms complexes with this compound. A notable example is the dimeric complex [LCCu(μ-Cl)Cl]2, where 'LC' represents the this compound ligand. researchgate.net The coordination environment around the copper(II) ions in such complexes can vary, with square planar and square pyramidal geometries being common. rsc.orgnih.gov
Palladium(II): Palladium(II) complexes with pyridinylimine-based ligands, which are structurally related to this compound, have been synthesized. researchgate.net These complexes often exhibit a distorted square planar geometry. researchgate.netresearchgate.net The synthesis can be achieved by reacting the ligand with a palladium precursor like [Pd(CH3CN)2Cl2]. researchgate.net
Cadmium(II): Cadmium(II) complexes with pyridine-containing ligands have been investigated. nih.govmdpi.comrsc.org The coordination geometry around the cadmium center can be influenced by the specific ligand and the counter-ions present, leading to structures such as distorted tetrahedral or trigonal bipyramidal. researchgate.netnih.gov
Nickel(II): Nickel(II) is known to form complexes with pyridine-based ligands, often resulting in octahedral or tetrahedral geometries depending on the specific ligand and reaction conditions. wikipedia.org
Silver(I): Silver(I) forms complexes with pyridine-containing ligands, and these complexes have been explored for their catalytic activity. acs.org The coordination number and geometry around the silver(I) ion can vary.
Structural Characterization of Coordination Geometries
The coordination geometry of the metal center in complexes of this compound is a key determinant of their physical and chemical properties. X-ray crystallography is a powerful tool for elucidating these structures.
Distorted Tetrahedral: In some complexes, particularly with d10 metal ions like Zinc(II) and Cadmium(II), a distorted tetrahedral geometry is observed. researchgate.net This geometry arises from the coordination of the bidentate ligand and two other monodentate ligands (e.g., halide ions).
Square Pyramidal: Copper(II) complexes often adopt a square pyramidal geometry. rsc.orgnih.gov In this arrangement, the copper ion is coordinated to the two nitrogen atoms of the ligand and two other donors in the basal plane, with a fifth ligand occupying the apical position.
Octahedral: An octahedral coordination environment is also possible, particularly with transition metals that favor six-coordination. This can be achieved by the coordination of two molecules of this compound and two other ligands, or through the involvement of solvent molecules or counter-ions in the coordination sphere. nih.gov
Table 1: Examples of Metal Complexes with this compound and Related Ligands
| Metal Ion | Ligand System | Coordination Geometry | Reference |
| Copper(II) | This compound | Distorted Square Pyramidal | researchgate.net |
| Palladium(II) | 4-methoxy-N-(pyridin-2-ylmethyl) aniline | Distorted Square Planar | researchgate.net |
| Zinc(II) | 4-methoxy-N-(pyridin-2-ylmethylene) aniline | Distorted Tetrahedral | researchgate.net |
| Cadmium(II) | 4-methoxy-N-(pyridin-2-ylmethyl) aniline | Octahedral | researchgate.net |
| Cadmium(II) | 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl) aniline | Trigonal Bipyramidal (dimeric) | researchgate.net |
Factors Influencing Complex Stability and Reactivity
The stability and reactivity of metal complexes containing this compound are governed by a combination of electronic and steric factors.
The chelate effect is a primary contributor to the thermodynamic stability of these complexes. The formation of a five-membered ring upon bidentate coordination is entropically more favorable than the coordination of two separate monodentate ligands.
The nature of the metal ion , including its size, charge, and d-electron configuration, plays a crucial role. Different metal ions have varying preferences for coordination numbers and geometries, which influences the structure of the resulting complex.
The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups. Electron-donating groups can increase the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups can decrease the basicity and potentially modulate the reactivity of the complex.
Finally, the reaction conditions , including the solvent, temperature, and the nature of the counter-ions, can all influence the outcome of the complexation reaction and the stability of the final product.
Catalytic Applications of 2 Piperidin 1 Ylmethyl Pyridine Complexes
Polymerization Catalysis
The utility of 2-(Piperidin-1-ylmethyl)pyridine and its derivatives extends to the synthesis of polymers, where they play a crucial role in controlling the polymerization process.
The ring-opening polymerization (ROP) of lactides to produce polylactide (PLA), a biodegradable and biocompatible polyester, has garnered significant attention. While direct studies on this compound for this application are not extensively documented in the provided results, the behavior of structurally similar (pyrazol-1-ylmethyl)pyridine metal complexes provides valuable insights.
Zinc(II) and copper(II) complexes of ligands such as 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine and 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine have been shown to be active initiators for the ROP of both D,L-lactide and L-lactide. ajol.infoajol.info Generally, zinc(II) complexes exhibit higher catalytic activity compared to their copper(II) counterparts. ajol.infoajol.info The polymerization kinetics for D,L-lactide are typically faster than for L-lactide. ajol.infoajol.info These polymerizations are known to proceed via a coordination-insertion mechanism. ajol.infoajol.info
The resulting polymers, poly(D,L-lactide), are predominantly atactic, while poly(L-lactide) is largely isotactic. ajol.infoajol.info The molecular weights of the polymers can range from approximately 800 to over 9,000 g/mol , with relatively narrow molecular weight distributions. ajol.infoajol.info
| Initiator/Catalyst System | Monomer | Conversion (%) | Molecular Weight ( g/mol ) |
| [Zn(Ac)₂(L¹)] | D,L-LA | >90 | 9081 |
| [Cu(Ac)₂(L¹)] | D,L-LA | >90 | - |
| [Zn(Ac)₂(L²)] | D,L-LA | >90 | 2381 |
| [Cu₂(Ac)₄(L²)₂] | D,L-LA | >90 | - |
L¹ = 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine, L² = 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine. Data extracted from studies on related systems. ajol.info
In the realm of olefin polymerization, palladium(II) complexes containing substituted pyridine-amine ligands have demonstrated high catalytic activity for the polymerization of methyl methacrylate (B99206) (MMA). For instance, a complex of the formula [(L-b)PdCl₂], where L-b is 4-methoxy-N-(pyridin-2-ylmethyl)aniline, in the presence of modified methylaluminoxane (B55162) (MMAO) as a cocatalyst, has shown significant activity. researchgate.net This system can produce high molecular weight poly(methyl methacrylate) (PMMA) and favors the formation of syndio-enriched PMMA. researchgate.net The introduction of a methyl group on the amine nitrogen has been observed to have a detrimental effect on the catalytic activity, although the syndiotacticity of the resulting polymer remains largely unaffected. researchgate.net
| Catalyst | Activity (g PMMA/mol Pd hr⁻¹) | Molecular Weight ( g/mol ) | Syndiotacticity (rr) |
| [(L-b)PdCl₂] | 3.80 × 10⁴ | 9.12 × 10⁵ | ~0.68 |
L-b = 4-methoxy-N-(pyridin-2-ylmethyl)aniline. Data from a related system. researchgate.net
The nature of the initiator and the ancillary ligands profoundly influences the catalytic performance in polymerization reactions. In the ROP of lactides initiated by N-heterocyclic molecules, the initiator's effectiveness has been correlated with its proton affinity. rsc.org For instance, 4-pyrrolidinopyridine (B150190) (PPDP) was found to be a highly effective initiator, yielding high molecular weight PLA in a short time. rsc.org
The structure of the ancillary ligand also plays a critical role. In the context of ring-expansion metathesis polymerization (REMP), the lability of ancillary ligands can significantly improve control over the polymerization process. For example, the in situ addition of pyridine (B92270) to a tethered ruthenium-benzylidene initiator was shown to increase ancillary ligand lability, leading to the synthesis of controlled and low dispersity cyclic poly(norbornene). nih.gov This approach circumvents issues of high molar mass polymer formation at short reaction times. nih.gov
Furthermore, the electronic properties of substituents on the ancillary ligand can modulate catalytic activity. In palladium-catalyzed reactions, the presence of electron-withdrawing substituents on the ligand can increase the rate of substitution of other ligands, such as chloride, due to the trans effect. researchgate.net
Hydrogen Borrowing Chemistry
Pyridine and its derivatives can act as efficient biomimetic hydrogen shuttles in transition-metal-free direct N-alkylation reactions. rsc.org This process, known as hydrogen borrowing, involves the temporary transfer of hydrogen from an alcohol to the pyridine derivative, which then facilitates the alkylation of an amine. rsc.org Mechanistic studies, including deuterium (B1214612) labeling, have confirmed the role of pyridine in this hydrogen transfer process. rsc.org This methodology has been successfully applied to the N-alkylation of a variety of aryl and heteroaryl amines using both benzylic and straight-chain alcohols. rsc.org The scope of this chemistry extends to the synthesis of quinolines and indoles, as well as the transfer hydrogenation of ketones. rsc.org
Other Metal-Catalyzed Organic Transformations
Complexes of this compound and related structures are also implicated in other metal-catalyzed organic transformations. Ruthenium-catalyzed C-H functionalization of saturated cyclic amines, directed by a pyridin-2-yl group, has emerged as a powerful method for α-arylation. researchgate.net This transformation allows for the direct formation of a carbon-carbon bond at the position adjacent to the nitrogen atom in the piperidine (B6355638) ring. The pyridyl directing group can subsequently be removed under mild conditions. researchgate.net
Furthermore, pyridine-containing ligands are widely used in coordination chemistry and can influence the reactivity of metal centers in various catalytic processes. jscimedcentral.com For example, they are employed in hydrogenation reactions, where their ability to be replaced by other ligands and then restored after the reaction is a key feature. jscimedcentral.com The electronic properties of pyridine, being relatively electron-deficient, make it susceptible to nucleophilic substitution, a property that can be harnessed in catalyst design. jscimedcentral.com
Computational and Theoretical Chemistry Investigations of 2 Piperidin 1 Ylmethyl Pyridine
Molecular Geometry Optimization and Conformational Analysis
The determination of the most stable three-dimensional structure of a molecule is achieved through molecular geometry optimization. For a flexible molecule like 2-(Piperidin-1-ylmethyl)pyridine, which contains single bonds allowing for rotation, conformational analysis is critical. This process involves identifying the various possible spatial arrangements (conformers) and determining their relative energies to find the most stable, or ground-state, conformation.
Table 1: Representative Optimized Geometrical Parameters for a Related Piperidine (B6355638) Derivative (N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide) calculated using DFT.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N (piperidine) | 1.46 - 1.47 |
| C-C (piperidine) | 1.53 - 1.54 |
| C-N-C (piperidine) | ~111 |
| C-C-N (piperidine) | ~110 |
Note: This data is for an analogous compound and serves to illustrate the type of information obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Analysis of the electronic structure provides insights into how the molecule will interact with other chemical species.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In computational studies of similar pyridine (B92270) and piperidine derivatives, the HOMO and LUMO energies are routinely calculated using DFT methods. researchgate.netresearchgate.net For example, in a study on 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, the HOMO and LUMO energies were calculated using the B3LYP/6-311G(d,p) method. researchgate.net The distribution of the HOMO and LUMO across the molecule can also be visualized to identify the regions most likely to be involved in electron donation and acceptance.
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Compound (1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol) using DFT.
| Parameter | Energy (eV) |
| EHOMO | -5.50 |
| ELUMO | -0.85 |
| Energy Gap (ΔE) | 4.65 |
Note: This data is for an analogous compound and serves as an example. The actual values for this compound may differ.
Population Density of States (PDOS) and Overlap Population Density of States (OPDOS)
The Population Density of States (PDOS) and Overlap Population Density of States (OPDOS) are analyses derived from quantum mechanical calculations that offer detailed insights into molecular orbital composition and bonding interactions. While specific PDOS and OPDOS studies for this compound are not available in the surveyed literature, the application of these methods would provide a deep understanding of its electronic structure.
Population Density of States (PDOS) analysis decomposes the total density of states (DOS) into contributions from individual atoms or orbitals. This allows for the identification of which atomic orbitals (e.g., s, p, d) from which atoms (e.g., the pyridine nitrogen, the piperidine nitrogen, specific carbon atoms) contribute to specific molecular orbitals at various energy levels. For this compound, a PDOS analysis would reveal the relative contributions of the pyridine and piperidine ring fragments to the frontier molecular orbitals (HOMO and LUMO), which are crucial for determining its reactivity.
Overlap Population Density of States (OPDOS) , also known as Crystal Orbital Overlap Population (COOP), provides information about the bonding, anti-bonding, or non-bonding nature of interactions between atoms or fragments as a function of energy. An OPDOS plot shows positive values for bonding interactions and negative values for anti-bonding interactions. For this compound, an OPDOS analysis between the pyridine and piperidine fragments would elucidate the nature of the covalent bonds connecting them, highlighting the specific energy levels where these interactions are most significant.
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer interactions, and electron density delocalization within a molecule. materialsciencejournal.org It interprets the complex electronic wavefunction in terms of localized Lewis-type structures (bonds and lone pairs), providing a chemically intuitive picture of bonding. materialsciencejournal.org
For this compound, an NBO analysis would quantify the electron density on each atom, revealing the charge distribution across the molecule. This analysis identifies donor-acceptor interactions, which are key to understanding molecular stability. aimspress.com These interactions involve the delocalization of electron density from a filled "donor" NBO (like a lone pair or a bonding orbital) to an empty "acceptor" NBO (typically an anti-bonding orbital). materialsciencejournal.org
The stability of the molecule is enhanced by hyperconjugative interactions, which can be analyzed using second-order perturbation theory within the NBO framework. aimspress.com This would reveal, for instance, the stabilization energy associated with electron donation from the nitrogen lone pairs into the anti-bonding orbitals (σ* or π*) of adjacent bonds. In molecules containing pyridine and piperidine rings, significant interactions would be expected, such as delocalization from the lone pair of the piperidine nitrogen (a strong donor) to the antibonding orbitals of the pyridine ring. wisc.eduicm.edu.pl This charge delocalization is crucial for stabilizing the molecular structure. icm.edu.pl
A hypothetical NBO analysis for this compound would likely show the following:
High negative charge concentration on the two nitrogen atoms.
Significant donor-acceptor interactions between the lone pair of the piperidine nitrogen and the σ* orbitals of the adjacent C-N and C-C bonds.
Interactions between the π system of the pyridine ring and the adjacent σ bonds.
Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound
This table illustrates the type of data generated from an NBO analysis, showing potential electron donor-acceptor interactions and their stabilization energies (E(2)). Actual values would require specific calculations.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N_piperidine) | σ* (C_methylene - N_piperidine) | High |
| LP (N_piperidine) | σ* (C_methylene - C_pyridine) | Moderate |
| LP (N_pyridine) | σ* (C_pyridine - C_pyridine) | Moderate |
| π (C=C_pyridine) | π* (C=N_pyridine) | High |
LP denotes a lone pair orbital. σ and π* denote anti-bonding orbitals.*
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.
In an MEP map, different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are prone to nucleophilic attack.
Green/Yellow: Regions of near-zero or intermediate potential.
For this compound, an MEP analysis would likely show a region of strong negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This site would be the primary target for electrophiles. The nitrogen atom in the saturated piperidine ring would also exhibit a negative potential, though its reactivity might be modulated by steric hindrance. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogen atoms. researchgate.net
Such maps are invaluable for understanding intermolecular interactions, including hydrogen bonding and the initial steps of chemical reactions. researchgate.net
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating energy barriers, thereby elucidating reaction mechanisms.
For this compound, computational approaches could be used to study various reactions, such as its synthesis, quaternization at the nitrogen atoms, or C-H activation of the pyridine ring. rsc.orgnih.gov For example, a study on the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes has demonstrated how computational modeling can support proposed reaction pathways, involving nucleophilic attack followed by cyclization. beilstein-journals.orgnih.gov
Activation Energy and Thermodynamic Feasibility Calculations
The activation energy is the energy barrier that must be overcome for a reaction to occur. It is calculated as the energy difference between the reactants and the transition state structure. A lower activation energy implies a faster reaction rate. researchgate.net
The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy. A negative ΔG indicates a spontaneous (thermodynamically favorable) reaction, while a positive ΔG indicates a non-spontaneous reaction under the given conditions.
Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound
This table shows a sample format for presenting the energetic data of a reaction pathway.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.0 (Ea) |
| Products | -15.0 (ΔG_reaction) |
Spectroscopic Property Prediction and Validation
Computational methods can simulate various types of spectra, which is crucial for interpreting experimental data and confirming molecular structures.
Vibrational Spectra Simulation (IR, Raman)
Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups and elucidating the structure of molecules. arxiv.org Simulating these spectra using computational methods, typically Density Functional Theory (DFT), provides a powerful tool for assigning vibrational modes to specific peaks in experimental spectra. arxiv.org
The simulation process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. For a vibration to be IR active , it must cause a change in the molecule's dipole moment. For a vibration to be Raman active , it must cause a change in the molecule's polarizability. arxiv.org
A computational analysis of this compound would predict the wavenumbers and intensities of its IR and Raman active modes. This would allow for the detailed assignment of experimental spectra, including:
C-H stretching vibrations of the pyridine and piperidine rings.
C-N stretching modes of both rings and the methylene (B1212753) bridge.
Pyridine ring breathing and deformation modes.
CH₂ rocking, wagging, and twisting modes of the piperidine ring and the methylene linker.
Comparing the simulated spectra with experimental results helps validate the calculated structure and provides a more complete understanding of the molecule's vibrational properties. osti.gov
Table 3: Predicted Principal Vibrational Modes for this compound (Hypothetical)
This table provides an example of how simulated vibrational frequencies are correlated with specific types of molecular motion.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Description | IR/Raman Activity |
| ~3050 | Aromatic C-H Stretch (Pyridine) | IR/Raman Active |
| ~2950 | Aliphatic C-H Stretch (Piperidine) | IR/Raman Active |
| ~1600 | Pyridine Ring C=C, C=N Stretch | IR/Raman Active |
| ~1450 | CH₂ Scissoring (Piperidine, Methylene) | IR Active |
| ~1200 | C-N Stretch (Piperidine, Pyridine) | IR/Raman Active |
NMR Chemical Shift Prediction (Gauge-Invariant Atomic Orbital (GIAO) Method)
The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and confirmation. The Gauge-Invariant Atomic Orbital (GIAO) method, a widely used quantum chemical approach, is instrumental in calculating the magnetic shielding tensors of nuclei within a molecule. These calculated shielding tensors can then be converted to chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
While no specific GIAO-based NMR chemical shift predictions for this compound have been reported, the methodology has been successfully applied to a wide array of nitrogen-containing heterocyclic compounds. Such studies generally involve optimizing the molecular geometry of the compound using density functional theory (DFT) at a specific level of theory and basis set. Subsequently, the GIAO method is employed to calculate the isotropic magnetic shielding values for each nucleus (e.g., ¹H and ¹³C).
For a hypothetical study on this compound, the predicted chemical shifts would be highly dependent on the chosen computational parameters, such as the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). The resulting data would provide valuable insights into the electronic environment of each atom in the pyridine and piperidine rings, as well as the methylene bridge.
Table 1: Hypothetical Example of GIAO-Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 (Pyridine) | Data not available | Data not available |
| C3 (Pyridine) | Data not available | Data not available |
| C4 (Pyridine) | Data not available | Data not available |
| C5 (Pyridine) | Data not available | Data not available |
| C6 (Pyridine) | Data not available | Data not available |
| CH₂ (Methylene) | Data not available | Data not available |
| C2' (Piperidine) | Data not available | Data not available |
| C3' (Piperidine) | Data not available | Data not available |
| C4' (Piperidine) | Data not available | Data not available |
Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound was found in the public domain.
UV-Vis Absorption Spectra Calculation (Time-Dependent DFT)
The electronic absorption properties of a molecule, which are observed through UV-Vis spectroscopy, can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excited-state energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the electronic transitions.
For this compound, a TD-DFT calculation would provide information on the π→π* and n→π* transitions associated with the pyridine chromophore. The solvent environment can also be modeled to simulate the solvatochromic effects on the absorption spectrum. Studies on other pyridine derivatives have shown that TD-DFT can accurately predict the main features of their UV-Vis spectra. nih.govresearchgate.net
A typical TD-DFT study would involve optimizing the ground-state geometry of this compound and then calculating the vertical excitation energies. The results would be presented as a list of transitions with their corresponding wavelengths, oscillator strengths, and the molecular orbitals involved.
Table 2: Hypothetical Example of TD-DFT Calculated UV-Vis Absorption Data for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | Data not available | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available | Data not available |
| S₀ → S₃ | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. No TD-DFT data for this compound was found in the public domain.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are crucial in drug discovery and development for predicting the activity of new compounds and optimizing lead structures.
No QSAR studies that specifically include this compound in their dataset were identified in the reviewed literature. However, QSAR models have been developed for various classes of pyridine and piperidine derivatives, targeting a range of biological activities. chemrevlett.comnih.govresearchgate.netresearchgate.netnih.gov These studies typically involve calculating a set of molecular descriptors (e.g., topological, electronic, steric) for each compound in the series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.
For a future QSAR study involving this compound, it would be necessary to synthesize and test a series of analogues with variations in their structure. The biological activity data, combined with calculated molecular descriptors, would then be used to develop a QSAR model. Such a model could elucidate the key structural features of the this compound scaffold that are important for a specific biological activity.
Advanced Spectroscopic Characterization Techniques for 2 Piperidin 1 Ylmethyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(Piperidin-1-ylmethyl)pyridine in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation
The complete structural assignment of this compound is achieved through the analysis of its ¹H and ¹³C NMR spectra. While specific experimental data for this compound is not extensively published, a detailed analysis can be constructed from the well-established spectral data of its constituent fragments: the 2-substituted pyridine (B92270) ring, the N-substituted piperidine (B6355638) ring, and the linking methylene (B1212753) group. rsc.orgchemicalbook.comchemicalbook.com
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperidine ring, and the bridging methylene unit. The four aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.6 ppm) due to the deshielding effect of the aromatic ring current. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is the most deshielded. The signals for the piperidine protons are found in the upfield region, with the α-protons (adjacent to the nitrogen) appearing around δ 2.3-2.5 ppm, while the β- and γ-protons resonate at higher fields (δ 1.4-1.6 ppm). chemicalbook.com The two protons of the key methylene bridge (-CH₂-) would present as a singlet at approximately δ 3.5-3.7 ppm, confirming the link between the two heterocyclic systems.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-160 ppm), with the carbon atom C-2, to which the side chain is attached, showing a characteristic downfield shift to around δ 159-161 ppm. researchgate.net The carbons of the piperidine ring appear in the aliphatic region, with the α-carbons (C-2'/C-6') at approximately δ 54 ppm, and the β- (C-3'/C-5') and γ-carbons (C-4') at around δ 26 and δ 24 ppm, respectively. The bridging methylene carbon is anticipated to have a chemical shift in the range of δ 63-65 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Pyridine Ring | ||
| H-3 | ~7.20 | ~122.0 |
| H-4 | ~7.65 | ~136.5 |
| H-5 | ~7.15 | ~123.0 |
| H-6 | ~8.50 | ~149.0 |
| C-2 | - | ~160.0 |
| Methylene Bridge | ||
| -CH₂- | ~3.60 | ~64.0 |
| Piperidine Ring | ||
| H-2', H-6' (axial/eq) | ~2.40 | ~54.5 |
| H-3', H-5' (axial/eq) | ~1.55 | ~26.0 |
Note: Values are estimates based on data for analogous structures and are subject to solvent and concentration effects.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Beyond basic structural elucidation, advanced NMR techniques can probe the dynamic conformational behavior of this compound. The piperidine ring is known to exist in a rapidly equilibrating chair conformation. At room temperature, the axial and equatorial protons on the piperidine ring are averaged, but low-temperature NMR experiments could "freeze out" these conformers, allowing for the resolution of distinct signals for the axial and equatorial protons. chemicalbook.com
The conformational preferences of N-substituted piperidines can be quantitatively assessed using the J-value method, which analyzes the coupling constants between protons. rsc.org Furthermore, computational studies combining DFT methods with experimental NMR data are powerful for determining the relative energies and populations of different conformers. For N-substituted piperidines, this approach helps to understand the dynamic behavior and the energetic landscape of the ring inversion. chemicalbook.com
Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable. A NOESY experiment could detect through-space interactions between the protons on the methylene bridge and the H-3 proton of the pyridine ring, as well as with the equatorial H-2'/H-6' protons of the piperidine ring. This data would provide definitive proof of the molecule's conformation and the spatial proximity of the two ring systems.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of the molecule's functional groups and skeletal framework.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by contributions from the pyridine ring, the piperidine ring, and the connecting methylene group. The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ is particularly diagnostic for the pyridine moiety, containing C=C and C=N stretching vibrations. A strong band around 1590 cm⁻¹ is characteristic of the pyridine ring stretching mode. nih.gov The aliphatic C-H stretching vibrations from the piperidine and methylene groups appear in the 2800-3000 cm⁻¹ region. The spectrum for piperidine itself shows strong absorptions around 2930 cm⁻¹ and 2850 cm⁻¹. researchgate.net Other key bands include CH₂ scissoring (~1450 cm⁻¹) and wagging vibrations.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While C-H stretching bands are also present, the most intense features in the Raman spectrum are often the symmetric "ring breathing" vibrations of the pyridine ring, which typically appear as a strong, sharp band near 1000 cm⁻¹. chemicalbook.com Asymmetric vibrations and those involving polar functional groups are often weaker in the Raman spectrum compared to the IR. The combination of both IR and Raman data is essential for a complete vibrational analysis, as some modes may be active in one technique but not the other due to molecular symmetry considerations.
Table 2: Principal Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment | Ring | Intensity (IR/Raman) |
|---|---|---|---|
| ~3050 | ν(C-H) | Pyridine | Medium / Medium |
| ~2935 | νas(CH₂) | Piperidine | Strong / Medium |
| ~2855 | νs(CH₂) | Piperidine | Strong / Medium |
| ~1591 | ν(C=C), ν(C=N) | Pyridine | Strong / Strong |
| ~1475 | ν(C=C), ν(C=N) | Pyridine | Strong / Medium |
| ~1440 | δ(CH₂) | Piperidine | Medium / Medium |
| ~1148 | β(C-H) | Pyridine | Medium / Weak |
| ~1000 | Ring Breathing | Pyridine | Weak / Very Strong |
Note: ν = stretching, δ = scissoring, β = in-plane bend, γ = out-of-plane bend. Intensities are estimates.
Normal Coordinate Analysis for Vibrational Assignments
For a molecule with multiple functional groups and overlapping vibrational bands, the definitive assignment of each band to a specific molecular motion can be challenging. Normal Coordinate Analysis (NCA) is a powerful computational method used to overcome this ambiguity. kfupm.edu.sa
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of fragmentation patterns. The molecular formula of the compound is C₁₂H₁₈N₂, corresponding to a monoisotopic mass of 190.1470 Da.
In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 190. The fragmentation of the molecule is predictable based on its structure, which features a pyridine ring linked to a piperidine ring via a methylene bridge. The primary fragmentation pathways would involve cleavage of the bonds within this bridge and fragmentation of the heterocyclic rings.
Key fragmentation patterns include:
Benzylic-type cleavage: The bond between the methylene group and the piperidine ring is susceptible to cleavage, leading to the formation of a stable pyridylmethyl cation at m/z 92.
Tropylium ion formation: Rearrangement of the pyridylmethyl cation can form a pyridinium-tropylium type ion.
Piperidine ring fragmentation: The piperidine ring can undergo its characteristic fragmentation, typically involving the loss of an ethyl group (C₂H₅) or other small neutral fragments. A prominent fragment is often observed at m/z 84, corresponding to the piperidinyl-methylene cation [CH₂-NC₅H₁₀]⁺.
Pyridine ring fragmentation: Cleavage of the pyridine ring itself can also occur, though it is generally more stable than the piperidine ring.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. For instance, HRMS can confirm the elemental composition of C₁₂H₁₈N₂ (calculated exact mass 190.1470) against other potential isobaric compounds. This technique is crucial in the characterization of novel metal complexes and derivatives of this compound, confirming their composition with high confidence.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula |
| 190 | Molecular Ion [M]⁺ | [C₁₂H₁₈N₂]⁺ |
| 189 | [M-H]⁺ | [C₁₂H₁₇N₂]⁺ |
| 93 | [Pyridine-CH₂]⁺ | [C₆H₇N]⁺ |
| 92 | Pyridylmethyl cation | [C₆H₆N]⁺ |
| 84 | Piperidinyl-methylene cation | [C₆H₁₂N]⁺ |
| 79 | Pyridinium ion | [C₅H₅N]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the pyridine chromophore. Unsubstituted pyridine exhibits characteristic absorption bands in the UV region. sielc.com These correspond to π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons on the nitrogen atom.
π → π transitions:* These are typically high-energy, high-intensity absorptions. For pyridine, they appear around 202 nm and 254 nm. sielc.com
n → π transitions:* These are lower-energy, lower-intensity absorptions and are often observed as a shoulder on the main π → π* band, typically around 270-280 nm.
The piperidinylmethyl group attached at the 2-position of the pyridine ring acts as an auxochrome. This saturated, electron-donating group can cause a slight red shift (bathochromic shift) of the absorption maxima to longer wavelengths and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted pyridine.
When this compound acts as a ligand to form metal complexes, significant changes in the UV-Vis spectrum are observed. researchgate.net The coordination of the nitrogen atoms to a metal center alters the energy levels of the molecular orbitals. This typically results in a further shift of the ligand-centered π → π* and n → π* transitions. More importantly, new absorption bands can appear, which are attributed to charge-transfer transitions:
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.
Table 2: Typical UV-Vis Absorption Data for Pyridine and Related Systems
| Compound / System | λₘₐₓ (nm) | Type of Transition | Reference |
| Pyridine | ~202, ~254 | π → π | sielc.com |
| Pyridine | ~275 | n → π | sielc.com |
| Piperidine | < 200 | n → σ* | nist.gov |
| Metal Complexes of this compound | Variable (often > 300) | Ligand-Centered, MLCT, or LMCT | researchgate.netbiointerfaceresearch.com |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. While this compound is a liquid at room temperature, its solid-state structure can be investigated by forming crystalline salts or, more commonly, metal coordination complexes. nih.govosti.gov
Single-crystal X-ray diffraction analysis of these complexes provides a wealth of structural information, including:
Coordination Geometry: It confirms the geometry around the metal center (e.g., tetrahedral, square planar, octahedral). nih.govjocpr.com
Bond Lengths and Angles: Precise measurements of the metal-ligand bond lengths and the bond angles within the complex are obtained. For instance, studies on complexes with group 12 metals (Zn, Cd, Hg) show that the M-N bond lengths increase with the size of the metal ion. nih.gov
Conformation: The conformation of the flexible piperidine ring (typically a chair conformation) and the five-membered chelate ring is determined.
Supramolecular Interactions: It reveals intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions that dictate how the molecules pack in the crystal lattice. nih.govnih.gov
For example, in complexes of the type [M(PyPe)₂I₂] (where PyPe is this compound and M = Zn, Cd, Hg), the metal center adopts a distorted tetrahedral geometry. nih.gov The crystallographic data provide a detailed picture of how the two bidentate ligands and two iodide ions are arranged around the central metal ion.
Table 3: Representative Single-Crystal X-ray Diffraction Data for a Metal Complex of a 2-(Aryl)pyridine Ligand
This table presents data for a related system to illustrate the type of information obtained from X-ray diffraction studies. The example is for [Zn(PyPe)₂I₂], where PyPe is a ligand analogous to the subject compound. nih.gov
| Parameter | [Zn(PyPe)₂I₂] |
| Chemical Formula | C₄₄H₄₄I₂N₄Zn |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.432 |
| c (Å) | 13.543 |
| β (°) | 109.1 |
| Volume (ų) | 1996.4 |
| Z (Formula units per cell) | 2 |
| Coordination Geometry | Distorted Tetrahedral |
| Zn-N1 Bond Length (Å) | 2.069 |
| Zn-N2 Bond Length (Å) | 2.085 |
| N1-Zn-N2 Angle (°) | 91.8 |
Structure Activity Relationship Studies and Molecular Target Identification of 2 Piperidin 1 Ylmethyl Pyridine Derivatives
Molecular Design Principles for Modulating Biological Activity
The design of novel derivatives based on the 2-(piperidin-1-ylmethyl)pyridine scaffold is guided by established medicinal chemistry principles. These principles aim to optimize the compound's interaction with its biological target, thereby enhancing its desired activity.
The biological activity of pyridine (B92270) derivatives is profoundly influenced by the nature and position of various functional groups. nih.govresearchgate.net In any bioactive molecule, functional groups can affect inherent properties such as acidity/basicity, solubility, and stereochemistry, which in turn impact absorption, distribution, and metabolism. researchgate.net
Research on a broad range of pyridine derivatives has established several key trends. For instance, in studies on antiproliferative activity, the presence and specific placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been shown to enhance activity against cancer cell lines. nih.govnih.gov Conversely, the introduction of halogen atoms (like bromine, chlorine, and fluorine) or other bulky groups tends to diminish this antiproliferative effect. nih.gov The position of these substituents is also critical; for example, increasing the number of methoxy groups on a compound has been correlated with increased activity. nih.gov
Electron-withdrawing substituents can also play a significant role. In certain platinum-pyridyl complexes, electron-withdrawing groups on the pyridine ring were found to enhance the compound's photosensitizing capabilities. rsc.org Similarly, for some N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives, the lipophilic nature imparted by certain groups was expected to increase cell permeability and bioavailability. nih.gov The incorporation of a polar and ionizable pyridine ring is a known strategy to improve the pharmacokinetic properties of lead molecules, particularly by enhancing solubility and bioavailability. ajrconline.org
Table 1: Effect of Functional Groups on the Biological Activity of Pyridine Derivatives
| Functional Group | General Effect on Activity | Context/Example | Citation |
|---|---|---|---|
| -OMe, -OH, -C=O, -NH2 | Enhancement | Antiproliferative activity | nih.govnih.gov |
| Halogen atoms (Br, Cl, F) | Decrease | Antiproliferative activity | nih.gov |
| Bulky groups | Decrease | Antiproliferative activity | nih.gov |
| Electron-withdrawing groups | Enhancement | Photosensitizing capabilities in Pt-pyridyl complexes | rsc.org |
| Lipophilic groups | Increased cell permeability | Enkephalin analogues with piperidin-2-ylmethyl moieties | nih.gov |
For chiral natural products and their derivatives, one enantiomer is often significantly more active than the other. mdpi.comnih.gov Studies on nature-inspired compounds, such as 3-Br-acivicin derivatives, have shown that stereochemistry can cause substantial variations in antimalarial activity. mdpi.comresearchgate.net In some cases, only the isomers with a specific "natural" configuration display significant potency, suggesting that cellular uptake mechanisms, such as amino acid transporters, are stereoselective. mdpi.comnih.gov
In the context of piperidine-containing compounds, the stereochemical configuration has been shown to affect antibacterial, antifungal, and anthelmintic activities. nih.gov For a series of N-phenyl-N-(piperidin-2-ylmethyl)propionamide enkephalin analogues, the specific attachment point on the piperidine (B6355638) ring (2-position vs. 4-position) was a key design element being investigated for its effect on opioid receptor binding and activity. nih.gov Therefore, controlling the three-dimensional structure is a fundamental aspect of designing potent and selective this compound derivatives.
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties while retaining its biological activity. nih.govdomainex.co.uk This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. researchgate.net The goal is often to improve potency, selectivity, metabolic stability, or pharmacokinetic profile. nih.govdomainex.co.uk
In the context of pyridine-containing structures, bioisosteric replacement of the pyridine ring itself is a viable strategy. For example, replacing the pyridine ring in the drug Rupatadine with a saturated 3-azabicyclo[3.1.1]heptane core, which mimics the geometry of the pyridine ring, resulted in a significant improvement in water solubility and a decrease in experimental lipophilicity without negatively affecting its calculated lipophilicity (clogP). chemrxiv.org
This strategy has also been explored in agricultural chemistry, where replacing the pyridine heterocycle in a thiazole-based insecticide with a pyrimidine (B1678525) ring led to improved potency. researchgate.net However, not all replacements are successful; substituting it with a pyridazine (B1198779) ring in the same scaffold resulted in a loss of activity. researchgate.net This highlights that the success of bioisosteric replacement is highly dependent on the specific structural context. nih.gov The use of databases like SwissBioisostere can provide inspiration for rational bioisosteric replacements during lead optimization. researchgate.netdocumentsdelivered.com
Computational Approaches in SAR and Target Prediction
Computational tools are indispensable in modern drug discovery for accelerating the process of lead identification and optimization. These methods allow for the rapid evaluation of virtual compounds and provide insights into their potential interactions with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. tcmsp-e.commdpi.com This method is widely used to understand the binding modes of novel compounds, rationalize observed SAR data, and screen virtual libraries for potential hits. tcmsp-e.comnih.gov
For various pyridine and piperidine derivatives, docking studies have provided crucial insights. For instance, simulations have been used to investigate the binding of:
Piperazinyl-glutamate-pyridines/pyrimidines to the P2Y12 receptor, helping to rationalize the SAR of these antagonists. tcmsp-e.com
Thiazole-clubbed pyridine scaffolds to the main protease (Mpro) of SARS-CoV-2, identifying key interactions with amino acid residues in the active site. mdpi.com
Thiazolo[3,2-a]pyridine derivatives to the α-amylase enzyme, with the best-performing compound showing a docking score of -7.43 kcal/mol. nih.gov
Pyridine derivatives to the Epidermal Growth Factor Receptor (EGFR), both wild-type and mutant forms, to assess their potential as kinase inhibitors. nih.gov
These simulations typically involve treating the protein as a rigid structure while the ligand remains flexible, allowing it to adopt various conformations within the binding pocket. tcmsp-e.com The results are scored based on binding energy, helping to rank compounds and guide further synthesis and biological testing. mdpi.com
Table 2: Examples of Molecular Docking Studies on Pyridine/Piperidine Derivatives
| Compound Class | Target Protein | Purpose of Study | Citation |
|---|---|---|---|
| Piperazinyl-glutamate-pyridines/pyrimidines | P2Y12 Receptor | Elucidate binding mode and rationalize SAR | tcmsp-e.com |
| Thiazole clubbed pyridines | SARS-CoV-2 Main Protease (Mpro) | Predict binding affinity and interactions | mdpi.com |
| Thiazolo[3,2-a]pyridine derivatives | α-amylase | Investigate inhibitory potential | nih.gov |
| Pyridine/pyrimidine derivatives | EGFR (Wild type and T790M mutant) | Assess kinase inhibitory potential | nih.gov |
| Pyrrolopyridine analogs | Mitogen-activated protein kinase-activated protein kinase-2 (MK-2) | Identify potential bioactive compounds | nih.gov |
Beyond confirming interactions with a known target, computational methods can also be used to predict novel biological targets for a given compound. nih.gov These in silico target prediction methods are valuable for identifying the mechanism of action of new molecules or for repurposing existing drugs. These approaches often use information from large biological and chemical databases.
Methods for target prediction can be broadly categorized. Ligand-based approaches compare the new molecule to compounds with known biological activities, assuming that structurally similar molecules will have similar targets. Structure-based methods, like inverse docking, involve docking the molecule of interest against a large panel of protein structures to identify potential binding partners.
For example, in silico methods and computational systems biology tools were used to predict novel pyrrolopyridine analogs against human mitogen-activated protein kinase-activated protein kinase-2 (MK-2). nih.gov Such studies can successfully identify potential lead compounds with good anticancer and drug-likeness properties before extensive laboratory synthesis and testing are undertaken. nih.gov
Interaction with Specific Molecular Targets (Mechanistic Insights)
The biological activity of this compound and its derivatives is rooted in their ability to interact with a variety of specific molecular targets. These interactions, driven by the structural features of the compounds, lead to the modulation of biological pathways. Mechanistic insights have been gained through extensive enzyme and receptor binding studies, as well as investigations into their interactions with ion channels, nucleic acids, and other macromolecules.
Enzyme and Receptor Binding Studies (e.g., Dopamine (B1211576) Receptors, PIM-1 Kinase, RNA Polymerase I)
Derivatives of this compound have been identified as ligands for several enzymes and receptors, demonstrating a range of binding affinities and functional outcomes from antagonism to inhibition.
Dopamine Receptors
A significant area of research has focused on heteroarylmethylarylpiperazines and related piperidine derivatives as ligands for dopamine receptors, particularly the D4 subtype. acs.org Structure-activity relationship (SAR) studies have revealed that substitutions on the terminal arylpiperazine or piperidine ring can modulate the functional activity of these compounds, allowing them to act as either partial agonists or antagonists. acs.orgebi.ac.uk
For instance, certain 1,4-disubstituted aromatic piperidines and piperazines show high selectivity for the dopamine D4 receptor by interacting with a specific aromatic microdomain at the interface of the second and third transmembrane segments of the receptor. nih.gov Molecular modeling and mutation studies indicate that favorable interactions with specific amino acid residues, such as phenylalanine at position 2.61, are crucial for high-affinity binding. nih.gov The length of the spacer arm connecting the piperidine/piperazine (B1678402) core to other aromatic moieties also influences the binding orientation and affinity. nih.gov
Recent studies on 4-substituted piperidine derivatives have further explored their potential as D4 receptor antagonists. nih.gov The replacement of a terminal n-butyl chain with a benzyl (B1604629) group can alter the structure-activity relationships, suggesting different binding modes with the D4 receptor. nih.gov For example, the 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) derivative 19 displayed a high D4 receptor affinity (pKi = 8.82) and significant selectivity over D2 and D3 receptors. nih.gov
| Compound | D4R Affinity (pKi) | Selectivity (D2/D4) | Selectivity (D3/D4) | Reference |
| 8 (4-benzyl analog) | 8.71 | 234 | 363 | nih.gov |
| 19 (4-phenyl-1,2,3,6-tetrahydropyridine) | 8.82 | 380 | 162 | nih.gov |
PIM-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, a serine/threonine kinase overexpressed in various cancers, has emerged as a key target for pyridine-based inhibitors. nih.govnih.gov Pyridine-quinoline hybrids have been developed as both competitive and non-competitive inhibitors of PIM-1 kinase. nih.gov X-ray crystallography has shown that some pyridone derivatives interact with the ATP-binding site of PIM-1 kinase, forming a crucial hydrogen bond with Lys67. nih.gov Other derivatives, featuring an electron-deficient quinolone core, can form strong interactions with the hinge region of the kinase. nih.gov
A series of novel nicotinonitrile and pyrazolyl nicotinonitrile compounds, including Mannich bases synthesized from pyridine precursors with piperidine, have demonstrated potent PIM-1 kinase inhibition. nih.gov For example, compound 9 in one study showed a strong inhibitory effect on PIM-1 kinase with an IC50 value of 20.4 nM. nih.gov
| Compound Class | Target | Key Interactions | IC50 | Reference |
| Pyridine-quinoline hybrid | PIM-1 Kinase | H-bond with Lys67, Hinge region binding | Varies | nih.gov |
| Cyanopyridine–pyrazole conjugate (9 ) | PIM-1 Kinase | Not specified | 20.4 nM | nih.gov |
RNA Polymerase I
RNA Polymerase I (Pol I) is essential for ribosome biogenesis and is often upregulated in cancer cells, making it a promising therapeutic target. mdpi.comnih.gov While many inhibitors are not direct this compound derivatives, pyridine moieties are common in molecules targeting RNA polymerases. For example, spiro[indoline-3,5′-pyrido[2,3-d:6,5-d']dipyrimidine] derivatives have shown potent inhibitory activity against the RNA-dependent-RNA-polymerase (RdRp) of SARS-CoV-2. nih.gov Some of these compounds exhibited IC50 values in the range of 40-45 nM. nih.gov
Small molecule inhibitors like CX-5461 and BMH-21 have been developed to selectively inhibit Pol I transcription. mdpi.comnih.gov CX-5461, a naphthyridine derivative, inhibits the initiation stage of rRNA synthesis. nih.gov BMH-21 and its derivatives have also been shown to be uniquely sensitive inhibitors of Pol I compared to Pol II and Pol III. mdpi.com The development of quinazolinedione derivatives as inhibitors of the RNA-dependent RNA-polymerase complex of the respiratory syncytial virus (RSV) further highlights the importance of heterocyclic scaffolds in targeting viral polymerases. acs.org
Ion Channels and Transport Systems Interactions
The interaction of this compound derivatives extends to ion channels, primarily through their high affinity for sigma receptors (σRs), which are recognized as unique ion channel modulators. nih.gov Sigma-1 receptors (σ1Rs), in particular, are involved in regulating Ca2+ signaling at the endoplasmic reticulum. nih.gov
A series of 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles has been synthesized and shown to possess high affinity for σ1Rs. nih.govcsic.esmdpi.com Molecular modeling studies of compound 5 from this series revealed key interactions within the σ1R binding site. nih.gov The pyridine ring establishes π-alkyl interactions with residues like Leu105 and Met93, while the piperidinium (B107235) moiety forms salt bridge interactions with Asp126 and Glu172. nih.gov These interactions stabilize the compound in the active site, underscoring the structural basis for its high affinity. csic.es
| Compound | Target | Binding Affinity (Ki) | Key Interactions | Reference |
| 5 | hσ1R | 1.45 nM | π-alkyl with Leu105, Met93; Salt bridge with Asp126, Glu172 | nih.govmdpi.com |
| 3 | hσ1R | ~3 nM | H-bond with Asp126 | csic.es |
| 6 | hσ1R | ~3 nM | No direct H-bond with key amino acids | csic.es |
Nucleic Acid Interactions (e.g., DNA Intercalation, Topoisomerase II Inhibition)
The planar aromatic systems present in many derivatives of this compound facilitate their interaction with nucleic acids, leading to activities such as DNA intercalation and the inhibition of enzymes like topoisomerase.
DNA Intercalation
DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, causing structural distortions that can arrest cellular processes. nih.gov While the core this compound structure is not itself a classic intercalator, it is often incorporated into larger, planar aromatic systems to enhance solubility and DNA binding. For example, acridine-4-carboxamide derivatives bearing a [2-(piperidin-1-yl)ethyl]amino side chain have been synthesized to study their ability to stabilize DNA duplexes. nih.gov
Polypyridyl ligands with extended conjugation, such as dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq) and benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), are well-known DNA intercalating agents, often used in transition metal complexes. mdpi.com The inclusion of pyridyl ligands in binuclear platinum(II) complexes has been shown to induce a high degree of DNA unwinding, likely through π-stacking interactions. researchgate.net The ability of a molecule to intercalate is often linked to a planar surface area and a positive charge to facilitate electrostatic interactions with the negatively charged DNA backbone. researchgate.net
Topoisomerase II Inhibition
Topoisomerases are vital enzymes that manage DNA topology. Their inhibition can lead to catastrophic DNA damage in proliferating cancer cells. Several series of substituted pyridine derivatives have been evaluated for their ability to inhibit topoisomerase I and II. A study of dihydroxylated 2,6-diphenyl-4-aryl pyridines found that compounds with hydroxyl groups at the meta or para position of the 2- or 6-phenyl rings, combined with a thienyl or furyl group at the 4-position, displayed significant topoisomerase II inhibitory activity. nih.gov A positive correlation was observed between this inhibitory activity and cytotoxicity against human cancer cell lines. nih.gov Similarly, 2,6-dithienyl-4-furyl pyridine derivatives have also been identified as topoisomerase I and II inhibitors. nih.gov
| Compound Class | Target | Activity | Reference |
| Dihydroxylated 2,6-diphenyl-4-aryl pyridines | Topoisomerase II | Significant inhibition | nih.gov |
| 2,6-Dithienyl-4-furyl pyridines | Topoisomerase I & II | Moderate to strong inhibition | nih.gov |
Other Biological Macromolecules and Binding Affinity
Beyond the targets already discussed, derivatives of this compound exhibit binding affinity for other significant biological macromolecules. The aforementioned sigma receptors (σRs) are a prime example. csic.esmdpi.com
Detailed studies on a series of 2-{N-[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles have provided a wealth of data on their binding affinities for both human σ1R (hσ1R) and σ2R subtypes. mdpi.com The affinity is highly dependent on the length of the alkyl linker (n) connecting the N-benzylpiperidine motif to the pyridine core, and on substitutions on the pyridine ring and the propargylamine (B41283) moiety. mdpi.com
Compound 5 , with a two-carbon linker (n=2), emerged as the ligand with the highest affinity for hσ1R (Ki = 1.45 nM) and showed 290-fold selectivity over the σ2R subtype. mdpi.com In contrast, introducing a phenyl group at the R1 position or altering the linker length significantly impacted binding affinity, demonstrating a clear structure-activity relationship. mdpi.com For instance, compound 11 , with a one-carbon linker (n=1) and a phenyl group at C4, was uniquely found to be two-fold more affine for the rat σ2R than for the hσ1R. nih.gov
| Compound | Linker Length (n) | R1 | R2 | hσ1R Affinity (Ki, nM) | hσ2R Affinity (Ki, nM) | Reference |
| 2 | 2 | H | H | 7.57 | 1180 | mdpi.com |
| 3 | 3 | H | H | 3.01 | 1260 | mdpi.com |
| 5 | 2 | H | Me | 1.45 | 421 | mdpi.com |
| 6 | 3 | H | Me | 3.02 | 1140 | mdpi.com |
| 9 | 2 | Ph | H | 7.45 | 321 | mdpi.com |
| 11 | 1 | Ph | Me | 884 | 439 | nih.govmdpi.com |
| 12 | 2 | Ph | Me | 10.9 | 496 | mdpi.com |
Supramolecular Chemistry and Non Covalent Interactions Involving 2 Piperidin 1 Ylmethyl Pyridine
Hydrogen Bonding Interactions
Hydrogen bonds are crucial in determining the architecture of molecular assemblies. In the context of 2-(Piperidin-1-ylmethyl)pyridine, both the pyridine (B92270) and piperidine (B6355638) nitrogen atoms can act as hydrogen bond acceptors, while various C-H bonds can serve as weak hydrogen bond donors.
While specific studies detailing the hydrogen bonding of this compound are not extensively documented, the potential for such interactions can be inferred from its structure and from studies of related compounds. Intramolecular hydrogen bonds in this molecule are less likely due to the conformational flexibility and the absence of strong hydrogen bond donors. However, weak C-H···N interactions might occur, influencing the molecule's preferred conformation.
Intermolecular hydrogen bonding is expected to be a significant factor in the crystal packing of this compound and its derivatives. The pyridine nitrogen is a well-established hydrogen bond acceptor. For instance, in co-crystals of other pyridine derivatives, strong O-H···N(pyridyl) hydrogen bonds are frequently observed when a suitable hydrogen bond donor, such as a carboxylic acid, is present researchgate.net. Similarly, the piperidine nitrogen, although generally a weaker base than the pyridine nitrogen, can also participate in hydrogen bonding.
Furthermore, weak C-H···O or C-H···Cl hydrogen bonds have been observed in the crystal structures of related piperidine-containing compounds, leading to the formation of extensive three-dimensional networks researchgate.netresearchgate.net. In the absence of strong donors, C-H···π interactions, where a C-H bond interacts with the electron-rich pyridine ring, can also play a role in stabilizing the crystal lattice rsc.org. In related pyridine-containing structures, these interactions, along with conventional hydrogen bonds, contribute to the formation of supramolecular tapes and other complex assemblies researchgate.net.
A search of crystal structures of related compounds reveals various types of hydrogen bonds. For example, in the crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate, a variety of intermolecular hydrogen bonds including O—H⋯Cl, O—H⋯N, N—H⋯O, and C—H⋯Cl interactions are observed, creating a complex network nih.gov.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |
| Strong H-bond | O-H (e.g., from carboxylic acid) | N (pyridine) | ~2.5 - 2.8 | researchgate.net |
| Weak H-bond | C-H (aliphatic/aromatic) | O/Cl | ~3.1 - 3.5 | researchgate.netresearchgate.net |
| Weak H-bond | C-H (aliphatic/aromatic) | N (piperidine) | ~3.2 - 3.6 | Inferred |
| C-H···π | C-H | Pyridine ring centroid | ~2.7 - 3.0 (H to centroid) | rsc.org |
Pi-Stacking and Aromatic Interactions
The pyridine ring of this compound is capable of engaging in π-stacking interactions, which are non-covalent interactions between aromatic rings. These interactions are crucial for the stabilization of crystal structures and the formation of supramolecular assemblies.
Pi-stacking can occur in several geometries, including face-to-face, parallel-displaced, and T-shaped (edge-to-face). The specific geometry and strength of the interaction depend on the electronic nature of the interacting rings. In pyridine, the nitrogen atom introduces a dipole moment, which influences its stacking behavior compared to benzene. Computational studies on pyridine dimers have shown that antiparallel-displaced and T-shaped geometries are energetically favorable researchgate.net.
In the solid state, π-π stacking interactions are frequently observed in pyridine-containing compounds. The centroid-centroid distance between stacked pyridine rings is a key parameter used to characterize these interactions, typically falling in the range of 3.4 to 3.8 Å researchgate.netresearchgate.net. For example, in the crystal structure of a bis(pyridin-4-ylmethyl)ethanediamide co-crystal, π-π stacking interactions are noted between pyridyl residues researchgate.net. Similarly, in certain cobalt(II) complexes of 2-(2-hydroxyethyl)pyridine, π-π stacking between pyridine rings with a centroid-centroid distance of 3.5810(11) Å is observed Current time information in Santo Domingo, DO.. In another example involving pyridine-2,5-dicarboxylate (B1236617) fragments, centroid-centroid distances of 3.4747(7) Å and 3.7081(7) Å have been reported researchgate.net.
| Interaction Geometry | Typical Centroid-Centroid Distance (Å) | Reference |
| Parallel-displaced | 3.4 - 3.8 | researchgate.netresearchgate.netresearchgate.net |
| T-shaped | ~5.0 | mdpi.com |
Halogen Bonding and Other Non-Covalent Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The nitrogen atom of the pyridine ring in this compound is a potential halogen bond acceptor. The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing nature of the group attached to it nih.gov.
Studies on co-crystals of pyridine derivatives with halogen bond donors, such as diiodotetrafluorobenzene, have demonstrated the formation of strong N···I halogen bonds sisgeenco.com.br. In these structures, the pyridine nitrogen acts as a potent halogen bond acceptor. For instance, in co-crystals of N,N,O and N,O,O acceptors containing a piperazine (B1678402) moiety, which is structurally related to piperidine, strong I···N halogen bonds are observed with interatomic distances significantly shorter than the sum of the van der Waals radii nih.gov.
The piperidine nitrogen in this compound could also potentially act as a halogen bond acceptor, although it is generally a weaker acceptor than the sp²-hybridized pyridine nitrogen. In some cases, halogen atoms can also interact with the π-system of the aromatic ring, leading to X···π interactions mdpi.com.
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Typical Distance (Å) | Reference |
| Iodo-compound | N (pyridine) | N···I | ~2.8 - 3.0 | sisgeenco.com.br |
| Bromo-compound | N (pyridine) | N···Br | ~2.9 - 3.1 | mdpi.com |
| Iodo-compound | N (piperidine) | N···I | Varies | nih.gov |
Host-Guest Chemistry and Inclusion Compound Formation
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. The flexible nature and the presence of potential binding sites in this compound make it a candidate for participating in host-guest chemistry, either as a host or a guest.
While there are no specific reports on the host-guest chemistry of this compound itself, studies on related piperidine and pyridine derivatives suggest this possibility. For instance, piperidine derivatives have been shown to form inclusion complexes with cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior mdpi.comnih.gov. The formation of such complexes can alter the physicochemical properties of the guest molecule. The piperidine and the aromatic pyridine ring of this compound could potentially be encapsulated within the cyclodextrin (B1172386) cavity.
Similarly, cucurbit[n]urils are another class of macrocyclic hosts that can encapsulate guest molecules in their hydrophobic cavity. Cucurbit nih.govuril, for example, has been shown to form stable host-guest complexes with N-methylpiperidinium cations in aqueous solution nih.gov. The binding is driven by a combination of hydrophobic effects and ion-dipole interactions between the cationic guest and the carbonyl portals of the cucurbituril. Given its structure, this compound could potentially act as a guest for cucurbit[n]urils nih.gov.
The pyridine moiety can also play a role in host-guest interactions. Pyridine-functionalized host molecules have been designed to selectively bind specific guests through a combination of hydrogen bonding and π-stacking interactions nih.gov.
| Host Molecule | Potential Guest | Driving Forces for Complexation | Reference |
| β-Cyclodextrin | Piperidine/Pyridine moiety | Hydrophobic interactions, van der Waals forces | mdpi.comnih.gov |
| Cucurbit nih.govuril | Piperidinium (B107235)/Pyridinium moiety | Ion-dipole interactions, hydrophobic effects | nih.govnih.gov |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Piperidin-1-ylmethyl)pyridine?
Methodological Answer:
- Nucleophilic Substitution: React 2-chloropyridine with piperidine in dimethylformamide (DMF) using potassium carbonate as a base at 80–100°C for 12–24 hours. Post-reaction acidification with HCl yields the dihydrochloride salt .
- Mannich-Type Reaction: Combine 2-methylpyridine with paraformaldehyde and piperidine under basic catalysis (e.g., triethylamine) at 80°C for 40 hours. This method achieves ~85% yield and higher regioselectivity .
- Key Parameters: Optimize molar ratios (e.g., 5:1 for 2-methylpyridine:formaldehyde) and use continuous flow reactors for scalability .
Q. How can researchers purify and characterize this compound?
Methodological Answer:
- Purification: Use column chromatography (e.g., silica gel with chloroform/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. For salts, precipitate via HCl gas saturation .
- Characterization:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers. Label with GHS warnings (e.g., H303: harmful if swallowed) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data for structurally similar derivatives?
Methodological Answer:
- Variable Conditions: Adjust NMR solvent (e.g., DMSO-d6 vs. CDCl3) to resolve overlapping peaks. For example, DMSO enhances solubility of polar intermediates but may broaden signals .
- X-ray Crystallography: Resolve ambiguous structures by growing single crystals (e.g., using slow evaporation in ethanol) and analyzing unit cell parameters .
- DFT Calculations: Compare experimental -NMR shifts with computational models (e.g., Gaussian 16) to validate tautomeric forms .
Q. What experimental designs are effective for studying enzyme inhibition by this compound derivatives?
Methodological Answer:
- Competitive Binding Assays: Use fluorescence polarization to measure displacement of a reference ligand (e.g., ATP in kinase studies) .
- Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition constants () under varying substrate concentrations .
- Molecular Docking: Model interactions with enzymes (e.g., CYP450) using AutoDock Vina to predict binding affinities and guide SAR studies .
Q. How can computational methods optimize the synthesis of this compound derivatives?
Methodological Answer:
- Reaction Modeling: Simulate transition states (e.g., via DFT at the B3LYP/6-31G* level) to predict regioselectivity in Mannich reactions .
- Solvent Screening: Use COSMO-RS to calculate solvation free energies and identify solvents (e.g., DMF vs. THF) that maximize yield .
- Machine Learning: Train models on reaction databases (e.g., Reaxys) to recommend optimal catalysts and temperatures for novel derivatives .
Data Contradiction Analysis
Q. How to address conflicting reports on the biological activity of this compound analogs?
Methodological Answer:
- Meta-Analysis: Aggregate data from PubChem and IUCr databases to identify trends in IC values across cell lines (e.g., HEK293 vs. HepG2) .
- Assay Standardization: Control variables like incubation time (24 vs. 48 hours) and serum concentration (e.g., 10% FBS) to minimize variability .
- Counter-Screening: Test compounds against off-target receptors (e.g., GPCR panels) to rule out nonspecific effects .
Functionalization and Application Strategies
Q. What methods are suitable for introducing fluorinated groups into this compound?
Methodological Answer:
- Suzuki–Miyaura Coupling: React brominated derivatives with trifluoromethylboronic acid using Pd(PPh) as a catalyst in THF/water (3:1) at 80°C .
- Electrophilic Fluorination: Treat the pyridine ring with Selectfluor® in acetonitrile at room temperature, monitoring progress via -NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
